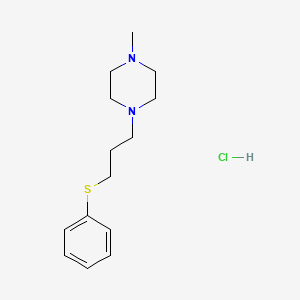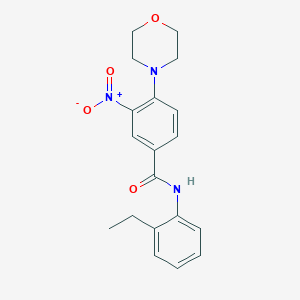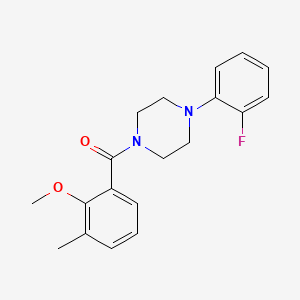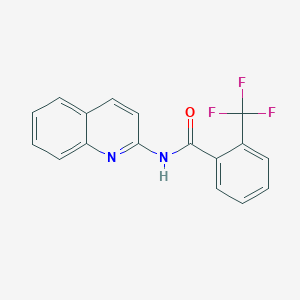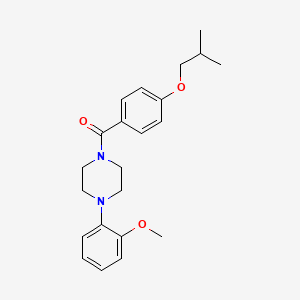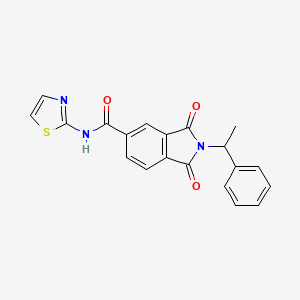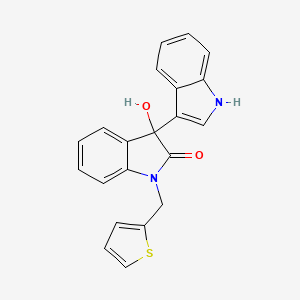
3-hydroxy-3-(1H-indol-3-yl)-1-(thiophen-2-ylmethyl)indol-2-one
Vue d'ensemble
Description
3’-hydroxy-1’-(2-thienylmethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a complex organic compound that features a unique structure combining indole and thiophene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-hydroxy-1’-(2-thienylmethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Thiophene Group: The thiophene group can be introduced through a Friedel-Crafts alkylation reaction, where thiophene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Hydroxylation: The hydroxyl group can be introduced via selective hydroxylation using reagents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3’-hydroxy-1’-(2-thienylmethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3’-hydroxy-1’-(2-thienylmethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biology: It is used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Mécanisme D'action
The mechanism of action of 3’-hydroxy-1’-(2-thienylmethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and inhibiting replication. It can also bind to specific enzymes, altering their activity and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3’-hydroxy-1’-(2-furanylmethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one
- 3’-hydroxy-1’-(2-pyrrolylmethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one
- 3’-hydroxy-1’-(2-benzylmethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one
Uniqueness
3’-hydroxy-1’-(2-thienylmethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to similar compounds with different heterocyclic rings. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and medicinal chemistry.
Propriétés
IUPAC Name |
3-hydroxy-3-(1H-indol-3-yl)-1-(thiophen-2-ylmethyl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c24-20-21(25,17-12-22-18-9-3-1-7-15(17)18)16-8-2-4-10-19(16)23(20)13-14-6-5-11-26-14/h1-12,22,25H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZUTLIXYMLXBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3(C4=CC=CC=C4N(C3=O)CC5=CC=CS5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4398945.png)
![1-Methyl-4-[2-[2-(4-methylphenyl)sulfanylethoxy]ethyl]piperazine;hydrochloride](/img/structure/B4398963.png)
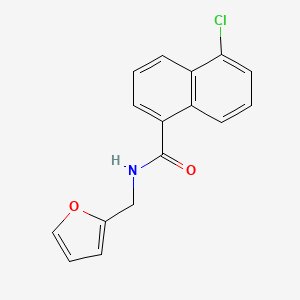
![2-methyl-N-{2-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B4398984.png)
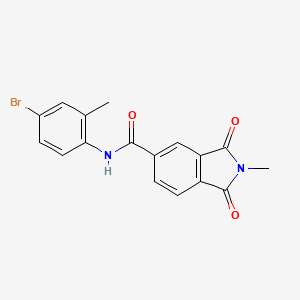
![N-[2-(4-acetylpiperazin-1-yl)phenyl]benzamide](/img/structure/B4398996.png)
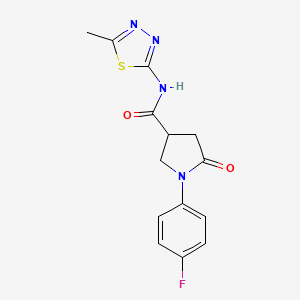
![[2-Methoxy-4-(phenylcarbamoyl)phenyl] acetate](/img/structure/B4399001.png)
